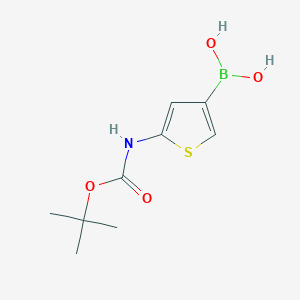

2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid

Description

2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a tert-butoxycarbonyl (Boc)-protected amine at position 2 and a boronic acid (-B(OH)₂) group at position 3. This compound is pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners. The Boc group protects the amine functionality during synthetic steps, enabling selective deprotection in subsequent stages for applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-9(2,3)15-8(12)11-7-4-6(5-16-7)10(13)14/h4-5,13-14H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCSTSSEVZMQQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)NC(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Boronic Acid Introduction: The thiophene ring is functionalized with a boronic acid group through a palladium-catalyzed borylation reaction, typically using bis(pinacolato)diboron and a suitable palladium catalyst.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or phenol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Trifluoroacetic acid, hydrochloric acid in methanol.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Thiophene-4-ol derivatives.

Reduction: Thiophene-4-amine derivatives.

Substitution: Various substituted thiophene derivatives depending on the coupling partner.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid":

Applications in Biological Research

Boronic acid derivatives, including those with thiophene rings and tert-butoxycarbonylamino groups, are valuable in biological research for several reasons.

Developing Boron-Containing Drugs and Probes The unique structure of these compounds allows them to interact effectively with biological targets.

Antimicrobial Activity Thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, studies testing thiophene derivatives against Staphylococcus aureus and Escherichia coli showed that specific substitutions on the thiophene ring significantly enhanced antibacterial potency compared to controls.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 22 |

| 2 | E. coli | 19 |

| Control | Amoxicillin | 30 |

Anticancer Properties Research indicates potential anticancer activity through the inhibition of specific cancer cell lines. One study reported an IC50 value of approximately 10 µM for a closely related thiophene derivative against PC-3 cells (prostate cancer cells).

Role in Pharmaceutical Synthesis

These compounds play a crucial role in pharmaceutical synthesis, particularly in designing enzyme inhibitors. Their mechanism of action involves forming stable complexes with molecular targets, making them suitable for drug development.

β-Lactamase Inhibitors Bicyclic boronates, such as VNRX-5133 (taniborbactam), are a new type of β-lactamase inhibitor in clinical development. VNRX-5133 inhibits serine-β-lactamases (SBLs) and some clinically important metallo-β-lactamases (MBLs), including NDM-1 and VIM-1/2 .

| class | enzyme | VNRX-5133 IC50 (μM) | vaborbactam (15) IC50 (μM) | CB2 (27,28) IC50 (μM) |

|---|---|---|---|---|

| SBL | A TEM-1 | 0.12 | 6 | 0.003 (27) |

| MBLs | B1 IMP-1 | 2.51 | 126 | 1 (27) |

| B1 | NDM-1 | 0.01 | 631 | 0.029 (27) |

| B1 | VIM-1 | 0.0079 | 398 | 0.085 (28) |

| B1 | VIM-2 | 0.0005 | 316 | 0.003 (27) |

| B2 | CphA | 2.51 | 631 | >100 (27) |

| B3 | L1 | >10 | 336 | not inhibited (41) |

Synthesis and Characterization

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves several key steps:

- Formation of the Thiophene Ring: The thiophene structure is synthesized using sulfur and appropriate carbon sources.

- Introduction of the Boronic Acid Group: This is achieved through a palladium-catalyzed borylation reaction.

- Protection of the Amino Group: The amino group is protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

- Esterification: The final step involves esterifying the boronic acid with pinacol to form the desired ester.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Other Boronic Acid Applications

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-thiophene-4-boronic acid involves its ability to form stable complexes with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active amine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s reactivity and stability are influenced by its unique substitution pattern. Below is a comparative analysis with analogous boronic acid derivatives:

Table 1: Key Properties of 2-(Tert-butoxycarbonylamino)-thiophene-4-boronic Acid and Analogues

Research Findings and Challenges

- For instance, compound 2b in achieved 95% yield using 3-thienylboronic acid, but analogous Boc-protected systems might require chromatographic purification, lowering efficiency .

- Deprotection Sensitivity : Acidic or basic conditions for Boc removal may inadvertently hydrolyze the boronic acid group, necessitating careful optimization .

Biological Activity

2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Similar compounds in the thienopyrimidine class have demonstrated potent anticancer properties by:

- Inhibiting key enzymes: These compounds can inhibit enzymes involved in cell proliferation and survival, disrupting normal cellular functions and leading to apoptosis in cancer cells.

- Targeting growth factor receptors: For instance, they may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor growth and angiogenesis .

Biological Activity Overview

The compound exhibits several notable biological activities:

- Anticancer Activity: Research has shown that derivatives of boronic acids can induce cell death in various cancer cell lines. The compound's mechanism often involves the inhibition of specific signaling pathways critical for tumor growth .

- Antimicrobial Properties: The compound has demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential as a new antibiotic candidate .

Anticancer Studies

A study evaluated the cytotoxic effects of a similar boronic acid derivative on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 18.76 µg/mL, highlighting its potential as a therapeutic agent against breast cancer .

Antimicrobial Assessments

In vitro tests against Escherichia coli showed that the compound exhibited effective antibacterial properties at concentrations as low as 6.50 mg/mL. This positions it as a promising candidate for further development in antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thienopyrimidine derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | High | Moderate | 18.76 (MCF-7) |

| Thieno[2,3-d]pyrimidin-4(3H)-one | Moderate | Low | Varies |

| Pyrrolo[2,3-d]pyrimidine derivatives | High | Moderate | Varies |

Q & A

Q. What are the recommended synthetic routes for 2-(Tert-butoxycarbonylamino)-thiophene-4-boronic acid?

The synthesis typically involves a multi-step approach:

- Step 1 : Protection of the amino group on 2-aminothiophene using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, DMF) to form the Boc-protected intermediate.

- Step 2 : Introduction of the boronic acid group via cross-coupling (e.g., Miyaura borylation) using Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Key considerations: Monitor reaction progress via TLC for Boc-deprotection risks under acidic conditions.

Q. How should this compound be purified and stored to ensure stability?

- Purification : Use silica gel chromatography with non-polar solvents to avoid hydrolysis of the boronic acid. For higher purity (>97%), recrystallize from ethanol/water mixtures .

- Storage : Store at -20°C under inert gas (argon) in airtight containers. Avoid moisture and prolonged exposure to light to prevent boronic acid dimerization .

Q. What analytical techniques are critical for characterizing this compound?

Q. What are its primary applications in academic research?

- Suzuki-Miyaura cross-coupling : Acts as a boronic acid partner to synthesize biaryl or heteroaryl scaffolds for medicinal chemistry .

- Protecting group strategies : The Boc group enables selective functionalization of the amino group in multi-step syntheses .

Q. How is the compound typically handled in aqueous environments?

- Use buffered solutions (pH 6–8) to stabilize the boronic acid. Pre-form the boronate ester with diols (e.g., pinacol) to enhance solubility in polar solvents .

Advanced Research Questions

Q. How does the Boc group influence reactivity in cross-coupling reactions?

The Boc group stabilizes the amino-thiophene moiety but may sterically hinder coupling at the 4-position. Optimize Pd catalyst loading (e.g., Pd(OAc)₂ with SPhos ligand) and temperature (80–100°C) to balance reactivity and Boc stability .

Q. What stability challenges arise under varying pH conditions?

- Acidic conditions (pH <4) : Risk of Boc deprotection, leading to free amine formation and potential side reactions.

- Basic conditions (pH >9) : Boronic acid may form unreactive trimeric anhydrides. Mitigate by using phase-transfer catalysts or adjusting reaction media .

Q. How can conflicting yields in Suzuki couplings be resolved?

- Contradiction source : Competing protodeboronation or homocoupling.

- Solutions :

- Use degassed solvents to minimize oxidation.

- Add aryl halide in excess (1.5 eq) to favor cross-coupling over homocoupling .

- Monitor reaction progress with LC-MS to identify intermediates .

Q. What strategies enable selective functionalization of the thiophene ring?

- Directed ortho-metalation : Use LDA to deprotonate the Boc-protected amino group, enabling regioselective halogenation or sulfonation at the 5-position .

- Electrophilic substitution : Leverage the electron-rich thiophene for nitration or Friedel-Crafts reactions, followed by boronic acid derivatization .

Q. How are computational methods used to predict reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.